5-(bromomethyl)-2,2-dimethyl-1,3-dioxane
Overview
Description
5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a bromomethyl group attached to the 5th position of the dioxane ring, which is further substituted with two methyl groups at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane typically involves the bromomethylation of 2,2-dimethyl-1,3-dioxane. One common method includes the reaction of 2,2-dimethyl-1,3-dioxane with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent . This reaction proceeds under mild conditions and yields the desired bromomethylated product efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted dioxanes.
Scientific Research Applications
5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its ability to introduce bromomethyl groups into target molecules.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.
Chemical Biology: It is employed in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-2,2-dimethyl-1,3-dioxane
- 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane
- 5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxane
Uniqueness
5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane is unique due to the presence of the bromomethyl group, which offers higher reactivity compared to its chloro- and iodo- counterparts. This makes it a valuable intermediate in organic synthesis, allowing for more efficient and selective reactions.
Properties
IUPAC Name |
5-(bromomethyl)-2,2-dimethyl-1,3-dioxane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-7(2)9-4-6(3-8)5-10-7/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWMMTGNSOBOTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)CBr)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553371 | |
Record name | 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111934-94-2 | |
Record name | 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111934-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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